4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a complex polymeric compound that combines the properties of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane. This polymer is known for its excellent thermal stability, mechanical strength, and chemical resistance, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer typically involves the following steps:
Condensation Reaction: Bisphenol A is reacted with p-tert-butylphenol in the presence of a catalyst to form an intermediate product.
Epoxidation: The intermediate product is then reacted with (chloromethyl)oxirane under controlled conditions to form the final polymer
Industrial Production Methods
Industrial production of this polymer often employs interfacial polymerization techniques. This method involves the reaction of bisphenol A, p-tert-butylphenol, and (chloromethyl)oxirane at the interface of two immiscible liquids, typically in the presence of a phase transfer catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the polymer, and substituted polymers with modified functional groups .
Scientific Research Applications
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of high-performance materials and coatings.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Widely used in the production of adhesives, sealants, and high-performance composites
Mechanism of Action
The mechanism by which bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer exerts its effects involves interactions with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular interactions, contributing to its thermal stability and mechanical strength. Additionally, the presence of reactive functional groups enables it to participate in various chemical reactions, enhancing its versatility .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Known for its use in the production of polycarbonate plastics and epoxy resins.
p-tert-Butylphenol: Used in the production of phenolic resins and as a stabilizer in various applications.
(Chloromethyl)oxirane: Commonly used in the synthesis of epoxy resins.
Uniqueness
4-Tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol stands out due to its unique combination of properties from its constituent compounds. It offers enhanced thermal stability, mechanical strength, and chemical resistance compared to its individual components .
This detailed article provides a comprehensive overview of bisphenol A, p-tert-butylphenol, (chloromethyl)oxirane polymer, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
67924-34-9 |
---|---|
Molecular Formula |
C28H35ClO4 |
Molecular Weight |
471 g/mol |
IUPAC Name |
4-tert-butylphenol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C10H14O.C3H5ClO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-10(2,3)8-4-6-9(11)7-5-8;4-1-3-2-5-3/h3-10,16-17H,1-2H3;4-7,11H,1-3H3;3H,1-2H2 |
InChI Key |
HMEOBCNUSZXMAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1C(O1)CCl |
67924-34-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.